
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is also known as 4-Amino-3-fluorophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound was solved using direct methods and refined by the full-matrix least-squares procedure on F2 for all data . The InChI string for this compound isInChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 237.08 g/mol . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 302.8±27.0 °C, 1.09±0.1 g/cm3, and 4.10±0.20 respectively .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline and related compounds have been synthesized and structurally characterized through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These compounds' molecular structures have been optimized and confirmed by Density Functional Theory (DFT) calculations, aligning closely with X-ray single crystal diffraction results. These studies facilitate the understanding of their vibrational properties and offer a foundation for further chemical applications (Qing-mei Wu et al., 2021).
Application in Electrolyte Additives
Boron-based compounds, including variations of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, have been explored as electrolyte additives in fluoride shuttle batteries. Their structural modifications, such as the addition of pyridine or aniline groups, impact the Lewis acidity of borate, influencing fluoride ion conductivity and solubility in the electrolyte solvent. This research underscores the potential of these compounds to enhance battery performance through improved electrochemical compatibility (A. C. Kucuk & T. Abe, 2020).
Fluorescence Probes for H2O2 Detection
Boronate ester derivatives of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline have been synthesized and studied as fluorescence probes for detecting hydrogen peroxide (H2O2). These compounds exhibit varied fluorescence responses to H2O2, demonstrating potential applications in biological and chemical sensing. The study provides insights into the design of fluorescence probes with enhanced sensitivity and specificity for H2O2 detection (Emma V Lampard et al., 2018).
Enhanced H2O2 Vapor Detection
The introduction of functional groups to boron esters, related to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, has significantly improved their oxidation by H2O2 vapor. These modifications lead to fast deboronation velocities and lower detection limits for H2O2 vapor, highlighting a promising approach for the development of sensitive and fast-responding sensors for peroxide-based explosives detection (Yanyan Fu et al., 2016).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFLAGIPHQJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

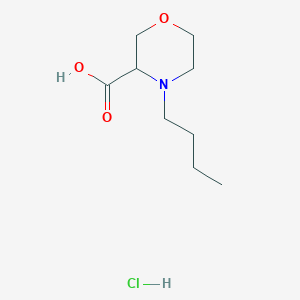
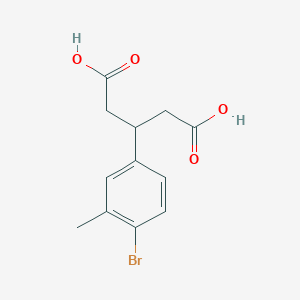
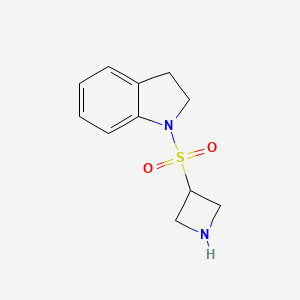
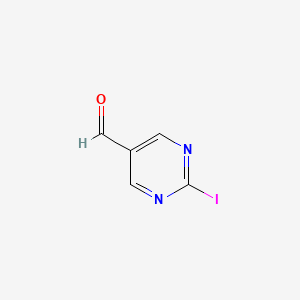
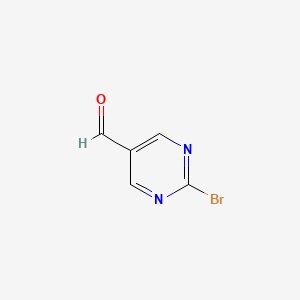
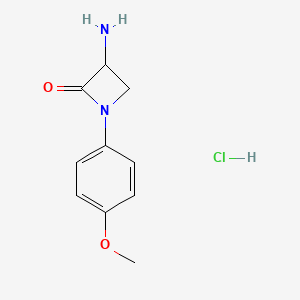
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
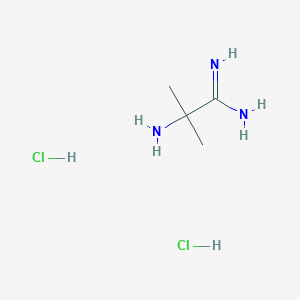
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
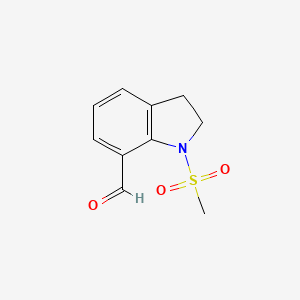
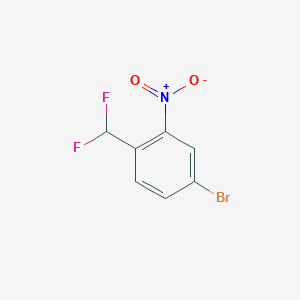
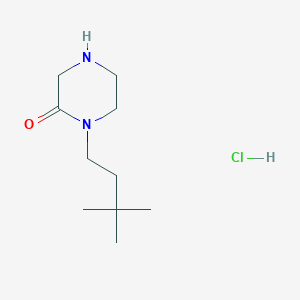
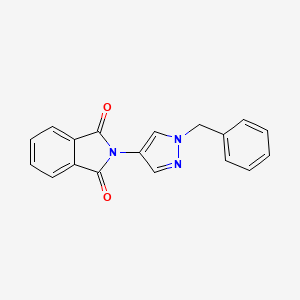
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)